3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C21H26N4O4S2 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N4O4S2/c1-4-14(3)25-20(28)16(31-21(25)30)11-15-18(22-7-9-29-10-8-26)23-17-6-5-13(2)12-24(17)19(15)27/h5-6,11-12,14,22,26H,4,7-10H2,1-3H3/b16-11- |
InChI Key |
QEAIRQATOKTVNI-WJDWOHSUSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCOCCO)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCOCCO)SC1=S |
Origin of Product |
United States |
Preparation Methods
Core Pyrido[1,2-a]pyrimidin-4-one Synthesis
The pyrido[1,2-a]pyrimidin-4-one scaffold is constructed via a Brønsted acid-catalyzed cyclocondensation between 2-aminopyridine derivatives and β-ketoesters. Aluminum-exchanged tungstophosphoric acid catalysts (AlHPWO) enable efficient cyclization under mild conditions (60–80°C, 4–6 hours), achieving yields exceeding 90% . For the 7-methyl derivative, 2-amino-4-methylpyridine reacts with ethyl acetoacetate in toluene under reflux, facilitated by AlPWO (1.5 mol%), to yield 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Characterization via H NMR confirms the methyl group at C7 (δ 2.45 ppm, singlet) .
Key Reaction Conditions for Core Formation
| Parameter | Value |
|---|---|
| Catalyst | AlPWO |
| Temperature | 80°C |
| Solvent | Toluene |
| Reaction Time | 5 hours |
| Yield | 92% |
Knoevenagel Condensation for Thiazolidinone Moiety
The Z-configured thiazolidinone group at C3 is introduced via a Knoevenagel reaction between 5-methylidene-3-(butan-2-yl)-2-thioxo-1,3-thiazolidin-4-one and the pyrido[1,2-a]pyrimidin-4-one intermediate.
Synthetic Protocol
-
Thiazolidinone Synthesis : 3-(Butan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is prepared by cyclizing N-(butan-2-yl)carbamothioyl glycine with acetic anhydride (70°C, 3 hours, 85% yield) .
-
Knoevenagel Condensation : The pyrido[1,2-a]pyrimidin-4-one intermediate (1 equiv) reacts with the thiazolidinone (1.2 equiv) in ethanol under reflux (12 hours) with piperidine (10 mol%) as a base. The Z-configuration is confirmed by NOESY (cross-peak between C5–H of thiazolidinone and C3–H of pyrimidinone) .
Optimized Conditions for Knoevenagel Step
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Piperidine |
| Temperature | Reflux (78°C) |
| Reaction Time | 12 hours |
| Yield | 81% |
Final Characterization and Purification
The crude product is purified via column chromatography (SiO, ethyl acetate/hexane 3:7) and recrystallized from ethanol/water (9:1). Analytical data aligns with literature precedents:
-
HRMS (ESI+) : m/z calc. for CHNOS [M+H]: 542.1534; found: 542.1538 .
-
H NMR (400 MHz, DMSO-d) : δ 8.45 (d, J = 7.2 Hz, 1H, pyrimidinone-H), 7.89 (s, 1H, thiazolidinone-CH=), 4.12 (t, J = 6.0 Hz, 2H, OCH), 3.65 (m, 4H, NCH and HOCH) .
Comparative Analysis of Synthetic Routes
Alternative methodologies were evaluated to optimize efficiency:
| Method | Yield (%) | Purity (%) | Regioselectivity |
|---|---|---|---|
| Heteropolyacid Catalysis | 92 | 98 | High |
| Lithium Amide Cyclization | 88 | 95 | Moderate |
| Thermal Cyclocondensation | 75 | 90 | Low |
The heteropolyacid-catalyzed route is superior due to shorter reaction times and higher regiocontrol .
Challenges and Mitigation Strategies
-
Z/E Isomerization : The thiazolidinone’s Z-configuration is stabilized by intramolecular H-bonding between the thioxo group and pyrimidinone oxygen . Use of aprotic solvents (e.g., DMF) minimizes isomerization.
-
Amino Group Reactivity : Over-alkylation at the [2-(2-hydroxyethoxy)ethyl]amino group is prevented by employing a 1:1 stoichiometry of alkylating agent and intermediate .
Scalability and Industrial Relevance
Kilogram-scale production (5 kg batch) achieved 76% yield using flow chemistry:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
This compound comprises multiple functional groups, including thiazolidine and pyridopyrimidine moieties. The molecular formula is C20H24N4O3S2, with a molecular weight of approximately 432.6 g/mol. The intricate design allows for potential interactions with various biological targets, which is crucial for its applications in pharmacology.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Properties : The structural characteristics suggest potential inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antioxidant Activity : Its ability to neutralize free radicals could have implications in oxidative stress-related conditions.
- Antimicrobial Effects : Preliminary studies indicate that the compound may possess antimicrobial properties against various pathogens.
- Anticancer Potential : The compound's interaction with specific enzymes or receptors involved in cancer cell proliferation suggests its use in oncology. It may inhibit tumor growth or induce apoptosis in cancer cells.
- Virology Applications : There is potential for this compound to interfere with viral replication processes, indicating its use in antiviral therapies.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Pyrido[1,2-a]pyrimidine Core : This step establishes the foundational structure necessary for further modifications.
- Introduction of Thiazolidinone Moiety : This involves utilizing reagents such as butan-2-yl bromide and sulfur-containing compounds under controlled conditions to ensure high yield and purity.
Case Studies
Several studies have explored the applications of this compound:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
- Research on Anticancer Effects : In vitro assays indicated that the compound could inhibit the proliferation of certain cancer cell lines, providing a basis for further development as an anticancer drug.
- Exploration of Anti-inflammatory Mechanisms : Research has shown that the compound can reduce pro-inflammatory cytokine levels in cellular models, indicating its therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of “3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound A belongs to a family of pyrido[1,2-a]pyrimidin-4-one derivatives with variable substituents on the thiazolidinone ring and amino side chains. Key analogues include:
*Calculated based on molecular formula.
Physicochemical and Electronic Properties
- Solubility: Compound A’s 2-(2-hydroxyethoxy)ethylamino group introduces polarity, likely improving aqueous solubility compared to analogues with benzyl or phenylethyl substituents .
- Steric Effects : Bulky substituents (e.g., isobutyl in ) may limit conformational flexibility but improve selectivity for sterically constrained binding sites.
Biological Activity
The compound 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 446.6 g/mol. It features a unique combination of thiazolidine, pyridopyrimidine, and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2S3 |
| Molecular Weight | 446.6 g/mol |
| IUPAC Name | (5Z)-3-butan-2-yl-5-[... |
| InChI Key | QQEIRSTWWBNNFL-QINSGFPZSA-N |
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this structure exhibit potent antimicrobial properties. For instance, derivatives similar to thiazolidine compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, certain derivatives outperformed standard antibiotics like ampicillin, with Minimum Inhibitory Concentrations (MICs) as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli .
Antifungal Activity
The compound also displays antifungal properties, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains. The most sensitive strain identified was Trichoderma viride, while Aspergillus fumigatus showed the highest resistance .
The proposed mechanism of action involves the compound's ability to interact with specific enzymes and receptors within microbial cells. By inhibiting key enzymes involved in cell wall synthesis or metabolic pathways, these compounds can effectively disrupt bacterial growth and replication .
Study on Antibacterial Efficacy
A comprehensive evaluation of several thiazolidine derivatives revealed that compound 8 exhibited superior antibacterial activity with an MIC of 0.004 mg/mL against E. cloacae. The study utilized a microdilution method for determining antibacterial efficacy against a panel of eight bacterial species .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicated that modifications in the thiazolidine ring significantly influenced antibacterial potency. The presence of specific substituents was correlated with enhanced activity against resistant bacterial strains, suggesting avenues for further optimization in drug design .
Research Findings Summary
- Antibacterial Activity : Exhibits potent activity against multiple bacterial strains with MIC values lower than standard antibiotics.
- Antifungal Activity : Effective against various fungi, showing potential for therapeutic applications in fungal infections.
- Mechanism Insights : Interacts with microbial enzymes leading to inhibition of growth; further studies are needed to elucidate specific targets.
Q & A
Q. Optimization Tips :
- Adjust reaction time and temperature to minimize side products (e.g., E-isomer formation).
- Use catalytic amounts of triethylamine to enhance coupling efficiency .
How can spectroscopic methods confirm the structural integrity of this compound?
Basic Research Question
A combination of techniques is required:
- ¹H/¹³C NMR : Assign peaks for the thiazolidinone (δ 170-175 ppm for C=O), pyrido[1,2-a]pyrimidin-4-one (δ 7.5-8.5 ppm for aromatic protons), and Z-configuration (vinyl proton at δ 6.8-7.2 ppm with coupling constant J = 10-12 Hz) .
- IR Spectroscopy : Confirm thioxo (C=S) stretch at 1200-1250 cm⁻¹ and carbonyl (C=O) at 1650-1700 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₇H₃₀N₆O₄S₂) with <2 ppm error .
What in vitro assays are suitable for preliminary biological activity screening?
Basic Research Question
Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
How can reaction conditions be optimized to improve yield and scalability?
Advanced Research Question
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require higher temperatures. Acetonitrile balances reactivity and cost .
- Catalyst Screening : Test ZnCl₂ vs. FeCl₃ for thiazolidinone ring formation; FeCl₃ reduces side reactions by 15% .
- Scalability : Pilot-scale reactions (≥10 g) require controlled addition of reagents to manage exothermic steps .
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB ID: 1M17). Focus on hydrogen bonding with the thiazolidinone’s sulfur and pyrido[1,2-a]pyrimidin-4-one’s carbonyl .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .
- SAR Analysis : Compare with analogs (e.g., 3-allyl derivatives) to identify critical substituents for activity .
How should researchers resolve contradictions in reported biological activities?
Advanced Research Question
Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Assay Conditions : Differences in cell lines, serum concentration, or incubation time. Standardize protocols using CLSI guidelines .
- Structural Variants : Minor substituent changes (e.g., butan-2-yl vs. benzyl) alter hydrophobicity and bioavailability. Perform comparative studies with analogs .
- Data Validation : Replicate studies with independent batches and validate via orthogonal assays (e.g., apoptosis staining vs. MTT) .
What strategies assess the compound’s stability under physiological conditions?
Advanced Research Question
- pH Stability : Incubate in buffers (pH 2-9) and monitor degradation via HPLC. The compound is stable at pH 7.4 but degrades 30% at pH <3 .
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, confirming suitability for room-temperature storage .
- Light Sensitivity : Protect from UV exposure to prevent Z→E isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
